molecular formula C18H15ClN6O2 B11463151 N-(4-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11463151
M. Wt: 382.8 g/mol
InChI Key: PSNTXPWJKVANGZ-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of tetrazolo-pyrimidine derivatives This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as a chlorophenyl group, a hydroxyphenyl group, and a carboxamide group

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of hydrazine derivatives with nitriles.

    Introduction of Substituents: The chlorophenyl and hydroxyphenyl groups can be introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.

    Formation of the Pyrimidine Ring: This step involves the cyclization of intermediates to form the fused pyrimidine ring, often under acidic or basic conditions.

    Carboxamide Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

N-(4-CHLOROPHENYL)-7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced by other groups. Common reagents include halogenating agents and nucleophiles.

    Condensation: Condensation reactions can occur, leading to the formation of larger molecules through the combination of smaller units.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-CHLOROPHENYL)-7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific context and application.

Comparison with Similar Compounds

N-(4-CHLOROPHENYL)-7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:

    Tetrazolo-pyridazine Derivatives: These compounds share a similar fused ring structure but differ in their substituents and specific properties.

    Tetrazolo-triazine Derivatives: These compounds have a different ring fusion pattern and may exhibit distinct chemical and biological properties.

    Pyrimidine Derivatives: These compounds have a pyrimidine ring but lack the tetrazole ring, leading to different reactivity and applications.

Properties

Molecular Formula

C18H15ClN6O2

Molecular Weight

382.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H15ClN6O2/c1-10-15(17(27)21-13-6-4-12(19)5-7-13)16(11-2-8-14(26)9-3-11)25-18(20-10)22-23-24-25/h2-9,16,26H,1H3,(H,21,27)(H,20,22,24)

InChI Key

PSNTXPWJKVANGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)O)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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